1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 2,8-bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 2,8-bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)- is a complex organic compound with a unique structure. This compound features multiple functional groups, including dicarboxylic acid, bromine atoms, and dimethyl ester groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core dioxadispiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of dicarboxylic acid groups allows for oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms or the carbonyl groups, leading to the formation of different reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications, including drug development and delivery.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to specific physiological effects. The pathways involved would depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid: A similar compound without the bromine atoms and dimethyl ester groups.
2,8-Bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-1,7-dioxadispiro(4.0.4.2)dodeca-2,8-diene: A compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 2,8-bis(4-methylphenyl)-3,9-dibromo-4,10-dioxo-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)- lies in its specific combination of functional groups and stereochemistry, which can impart unique chemical and biological properties.
Properties
CAS No. |
142273-66-3 |
---|---|
Molecular Formula |
C28H22Br2O8 |
Molecular Weight |
646.3 g/mol |
IUPAC Name |
dimethyl 2,9-dibromo-3,8-bis(4-methylphenyl)-1,10-dioxo-4,7-dioxadispiro[4.0.46.25]dodeca-2,8-diene-11,12-dicarboxylate |
InChI |
InChI=1S/C28H22Br2O8/c1-13-5-9-15(10-6-13)21-19(29)23(31)27(37-21)17(25(33)35-3)18(26(34)36-4)28(27)24(32)20(30)22(38-28)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3 |
InChI Key |
XKCFLLMJRCIAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3(O2)C(C(C34C(=O)C(=C(O4)C5=CC=C(C=C5)C)Br)C(=O)OC)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.